![molecular formula C18H15FN4O B5546259 [5-(3-fluorophenyl)-1H-pyrazol-4-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone](/img/structure/B5546259.png)
[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone
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Overview
Description
[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and pyridine rings in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-fluorophenyl)-1H-pyrazol-4-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction involving an α, β-unsaturated ketone and hydrazine derivatives under microwave irradiation.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of Azetidine Ring: The azetidine ring is formed by cyclization of an appropriate precursor.
Coupling Reactions: The final step involves coupling the pyrazole and azetidine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening, automated synthesis, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to inhibit specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased chemical resistance and stability.
Mechanism of Action
The mechanism of action of [5-(3-fluorophenyl)-1H-pyrazol-4-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [5-(3-fluorophenyl)-1H-pyrazol-4-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone exhibits unique properties due to the presence of both fluorophenyl and pyridine rings. These structural features contribute to its enhanced stability, biological activity, and potential therapeutic applications.
Properties
IUPAC Name |
[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-15-5-1-3-12(7-15)17-16(9-21-22-17)18(24)23-10-14(11-23)13-4-2-6-20-8-13/h1-9,14H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXKULCQWUKHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(NN=C2)C3=CC(=CC=C3)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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